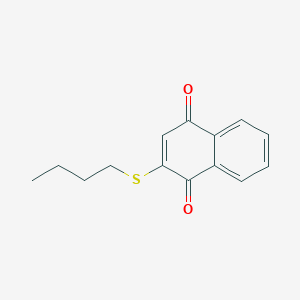

1,4-Naphthoquinone, 2-(butylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Naphthoquinone, also known as para-naphthoquinone, is a natural organic compound derived from naphthalene . It forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents . It is a quinone derived from naphthalene and forms the central chemical structure of many natural compounds, most notably the K vitamins .

Synthesis Analysis

The synthesis of 1,4-naphthoquinones involves the oxidation of two atoms of the benzene ring in the α-position of the naphthalene nucleus . This leads to 1,4-naphthoquinone, a compound in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Molecular Structure Analysis

The molecular structure of 1,4-naphthoquinone consists of a benzene moiety (ring A) linearly fused with a fully conjugated cyclic diketone (ring B) in which the carbonyl groups are arranged in the para orientation . The quinone ring contains a system of double bonds conjugated with carbonyl groups .Chemical Reactions Analysis

1,4-Naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene . Natural hydroxyderivatives of 1,4-naphthoquinone lawsone and juglone with hydroxyl groups in the α- and β-positions of the naphthalene core form salts and complexes with cations of various metals and are used as dyes .Physical And Chemical Properties Analysis

1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone . It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Mécanisme D'action

1,4-Naphthoquinones have been found to have cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, and other properties . Their role in protecting against neurodegenerative diseases has been established . Their anti-inflammatory, antimicrobial, and antitumor activities have been studied in more detail; new, previously unknown intracellular molecular targets and mechanisms of action have been discovered .

Safety and Hazards

Orientations Futures

1,4-Naphthoquinones have been isolated from natural sources and synthesized with diverse structural features . They have been used as medicinal drugs and biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases . Future research may focus on improving the understanding of plant 1,4-NQ metabolism .

Propriétés

Numéro CAS |

59094-49-4 |

|---|---|

Nom du produit |

1,4-Naphthoquinone, 2-(butylthio)- |

Formule moléculaire |

C14H14O2S |

Poids moléculaire |

246.33 g/mol |

Nom IUPAC |

2-butylsulfanylnaphthalene-1,4-dione |

InChI |

InChI=1S/C14H14O2S/c1-2-3-8-17-13-9-12(15)10-6-4-5-7-11(10)14(13)16/h4-7,9H,2-3,8H2,1H3 |

Clé InChI |

LCKZKKVDONIRPE-UHFFFAOYSA-N |

SMILES |

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |

SMILES canonique |

CCCCSC1=CC(=O)C2=CC=CC=C2C1=O |

Autres numéros CAS |

59094-49-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(2-ethylhexyl)amino]anthraquinone](/img/structure/B1604933.png)